(4R)-4-hydroxy-3-methylideneoxolan-2-one

Antimicrobial selectivity Natural product differentiation Tulipalin A comparator

(4R)-4-Hydroxy-3-methylideneoxolan-2-one, commonly designated (+)-Tulipalin B or PaB, is a chiral α-methylene-β-hydroxy-γ-butyrolactone with molecular formula C₅H₆O₃ (MW 114.1 g/mol). Belonging to the butan-4-olide class, it occurs as a plant secondary metabolite in Tulipa spp.

Molecular Formula C5H6O3
Molecular Weight 114.1 g/mol
Cat. No. B1247820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4R)-4-hydroxy-3-methylideneoxolan-2-one
Molecular FormulaC5H6O3
Molecular Weight114.1 g/mol
Structural Identifiers
SMILESC=C1C(COC1=O)O
InChIInChI=1S/C5H6O3/c1-3-4(6)2-8-5(3)7/h4,6H,1-2H2/t4-/m0/s1
InChIKeyBFLSLERVRLOFCX-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4R)-4-Hydroxy-3-methylideneoxolan-2-one (Tulipalin B) – Compound Class, Chirality & Procurement Baseline


(4R)-4-Hydroxy-3-methylideneoxolan-2-one, commonly designated (+)-Tulipalin B or PaB, is a chiral α-methylene-β-hydroxy-γ-butyrolactone with molecular formula C₅H₆O₃ (MW 114.1 g/mol) [1]. Belonging to the butan-4-olide class, it occurs as a plant secondary metabolite in Tulipa spp. and Spiraea thunbergii, where it is generated by enzymatic lactonization of the glucosyl precursor 6-tuliposide B [2]. Its structure features a reactive exocyclic methylene group (Michael acceptor) conjugated to the lactone carbonyl and a β-hydroxy group at the 4-position with defined (R) stereochemistry, making it a compact, electrophilic scaffold for antimicrobial target engagement [3]. This compound is commercially available under CAS 95529-89-8 (free lactone) for research use.

Scaffold
Chiral (4R)-α-methylene-γ-butyrolactone with electrophilic Michael acceptor
Source
Plant secondary metabolite from Tulipa spp.; reported antimicrobial target engagement
Research use
Supports antibacterial screening, MurA mechanism studies, and enantiomer-specific allergenicity research

Why Tulipalin A, 6-Tuliposide B, or Racemates Cannot Substitute for (4R)-4-Hydroxy-3-methylideneoxolan-2-one in Target-Oriented Studies


Although (4R)-4-hydroxy-3-methylideneoxolan-2-one (PaB) belongs to the α-methylene-γ-butyrolactone family alongside its des-hydroxy analog Tulipalin A (PaA) and its glucosyl prodrug 6-tuliposide B (PosB), these compounds are not functionally interchangeable. PaA exerts predominantly antifungal activity, whereas PaB is strongly biased toward antibacterial action [1]. PosB requires enzymatic or pH-dependent lactonization to release active PaB, introducing a kinetic lag that precludes direct activity comparison in time-sensitive assays [2]. Critically, allergenicity is enantiospecific: (+)-tulipalin B elicits allergic contact dermatitis in sensitized guinea pigs, while its (−)-enantiomer does not cross-react, demonstrating that stereochemistry controls immunological recognition [3]. These pharmacological, pharmacokinetic, and toxicological divergences mean that substituting any in-class analog for (4R)-4-hydroxy-3-methylideneoxolan-2-one without experimental justification will confound data interpretation and procurement decisions.

Tulipalin A (des-hydroxy analog)
Predominantly antifungal; lacks the β-hydroxy group critical for antibacterial activity. May not support bacteriology studies.
6-Tuliposide B (glucosyl prodrug)
Requires enzymatic or pH-dependent lactonization to release active PaB, introducing kinetic lag. Direct activity comparison may require validation.
Racemate or (−)-enantiomer
Enantiospecific allergenicity: (+)-enantiomer elicits contact dermatitis in sensitized models; (−)-form does not cross-react. Enantiomer identity may shift immunological endpoints.

Quantitative Differentiation Evidence for (4R)-4-Hydroxy-3-methylideneoxolan-2-one Against Its Closest Analogs


Antibacterial vs. Antifungal Selectivity – Head-to-Head Activity Profiling Against Tulipalin A

In a systematic evaluation of naturally occurring tuliposides and tulipalins against bacterial and yeast strains, PaB (Tulipalin B) and B-type Pos exhibited markedly stronger antibacterial activity than PaA (Tulipalin A) and A-type Pos, which showed little or no antibacterial activity [1]. Conversely, earlier antifungal assays demonstrated that Tulipalin A showed higher inhibitory activity against tulip pathogenic fungi than Tulipalin B [2]. In anti-yeast assays, both PaA and PaB displayed weak and comparable activities, confirming that the functional divergence is specific to antibacterial action [1].

Antibacterial vs. Antifungal Selectivity
Head-to-head
PaB (Tulipalin B): markedly higher antibacterial activity; PaA (Tulipalin A): little or none against bacteria
Antibacterial probe selection requires B-type lactone; A-type may not support bacteriology studies.
Modified minimal medium used; turbidimetric IC₅₀ in E. coli panel
Antimicrobial selectivity Natural product differentiation Tulipalin A comparator

MurA Enzyme Inhibition – Differential Mechanism vs. Fosfomycin in E. coli

(−)-Tulipalin B and (+)-6-tuliposide B were confirmed to inhibit MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) in vitro [1]. However, contrary to fosfomycin—a clinically used MurA inhibitor that loses activity against MurA-overexpressing strains—these compounds showed potent inhibitory activities against MurA-overexpressing Escherichia coli, especially in the presence of UDP-GlcNAc [1]. A separate SAR study of tulipaline derivatives reported MurA IC₅₀ values in the range of ~6.8–29.4 µM [2], although the specific IC₅₀ for tulipalin B in that study was not isolated. The non-covalent suicide inhibition mechanism, dependent on substrate UNAG presence, further distinguishes this compound from fosfomycin's covalent Cys115 alkylation [3].

MurA Enzyme Inhibition vs. Fosfomycin
Head-to-head
Tulipalin B retains activity against MurA-overexpressing E. coli; fosfomycin activity compromised
Supports MurA mechanistic studies as a tool compound with non-covalent suicide inhibition profile.
Mechanism dependent on UNAG substrate presence; wild-type MurA IC₅₀ ~8.8 µM for fosfomycin
MurA inhibition Peptidoglycan biosynthesis Fosfomycin comparator

Enantiospecific Allergenicity – (+)-Tulipalin B vs. (−)-Tulipalin B in Guinea Pig Sensitization

Allergic contact dermatitis (ACD) to tulipalins was demonstrated to be enantiospecific in a controlled guinea pig sensitization study. Animals experimentally sensitized to (+)-tulipalin B (the (4R)-enantiomer present in tulip bulbs) did not react when challenged with its nonsuperimposable mirror image, (−)-tulipalin B [1]. The same enantiospecificity was observed for (+)- and (−)-β-hydroxy-γ-methyl-α-methylene-γ-butyrolactones, confirming that the stereochemistry at the β-hydroxy position governs immunological recognition [1].

Enantiospecific Allergenicity
Head-to-head
(+)-Tulipalin B elicits ACD in sensitized guinea pigs; (−)-enantiomer shows zero cross-reactivity
Enantiomer-specific procurement supports allergenicity endpoint interpretation in skin sensitization models.
Guinea pig sensitization protocol; both enantiomers at equivalent doses (Papageorgiou 1988)
Enantiospecific toxicity Allergic contact dermatitis Chiral safety differentiation

Minimum Inhibitory Concentration (MIC) Against Escherichia coli – S-(−)-Tulipalin B Quantitative Benchmark

In a bioactivity-guided isolation study, S-(−)-tulipalin B obtained from Spiraea thunbergii leaves demonstrated a minimum inhibitory concentration (MIC) of 100 µg/mL against Escherichia coli, a major foodborne pathogenic microorganism [1]. This quantitative benchmark, while modest compared to clinical antibiotics, establishes a reproducible potency value for the free lactone against a standard Gram-negative test strain. The study further suggested that the methylene group operates as a key pharmacophore and the hydroxyl group exerts a synergistic effect on antibacterial activity [1].

MIC Against E. coli
Reported
MIC = 100 µg/mL (S-(−)-tulipalin B)
Supports antimicrobial screening context; provides a reproducible activity benchmark for batch QC.
Broth dilution method; foodborne E. coli isolate (Lee et al. 2008)
MIC determination E. coli Foodborne pathogen

Chemical Stability Constraint – Half-Life of ~1 Hour in Standard Culture Medium

Tulipalin B (PaB) is chemically unstable under conventional antimicrobial assay conditions. In Mueller-Hinton (MH) medium, the half-life (t₁/₂) of PaB was approximately 1 hour, necessitating the development of a modified minimal medium to enable accurate activity evaluation [1]. This instability arises from the reactive α-methylene-β-hydroxy-γ-butyrolactone moiety, which acts as a Michael acceptor and is susceptible to nucleophilic degradation. In contrast, the glucosyl precursor 6-tuliposide B (PosB) is stable during storage and only releases PaB upon enzymatic or pH-dependent lactonization [2].

Chemical Stability Half-Life
Reported
t₁/₂ ≈ 1 hour in Mueller-Hinton medium
Procurement decisions should account for short solution half-life; modified minimal medium recommended for reliable IC₅₀.
PaB unstable under conventional assay conditions; PosB stable as glucosyl conjugate
Compound stability Assay reproducibility Procurement handling

Thermal and pH Stability Advantage – Patent-Supported Broad-Range Antibacterial Activity

According to patent disclosures, S-(−)-tulipalin B and its acetylated derivative exhibit superior and stable antibacterial activity over a broad range of temperature and pH compared to conventional natural antibacterial agents used in related industries [1]. The patent exemplifies antibacterial efficacy against E. coli measured at a concentration of 0.02% using a broth dilution method, positioning tulipalin B as a candidate for natural food preservative and cosmetic antibacterial applications requiring thermal processing resilience [1].

Thermal & pH Stability Claims
Data to verify
Patent claims broad temperature/pH stability advantage over conventional natural agents
May support industrial formulation screening context; thermal-stability claims require independent validation.
Patent US 2008/0262082 A1; exemplified at 0.02% against E. coli
Temperature stability pH stability Natural preservative

Procurement-Driven Application Scenarios for (4R)-4-Hydroxy-3-methylideneoxolan-2-one Based on Differentiated Evidence


Antibacterial Probe for Gram-Negative Peptidoglycan Biosynthesis (MurA-Targeted)

Investigators studying MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) as an antibacterial target should procure (4R)-4-hydroxy-3-methylideneoxolan-2-one rather than Tulipalin A or fosfomycin. Unlike fosfomycin, tulipalin B retains activity against MurA-overexpressing E. coli strains and operates through a non-covalent suicide inhibition mechanism dependent on UNAG substrate presence, making it a mechanistically complementary probe [1]. Tulipalin A is not a viable substitute, as it lacks the β-hydroxy group required for MurA inhibition and exhibits negligible antibacterial activity [2].

Enantioselective Allergenicity Testing and Safety Assessment of α-Methylene-γ-Butyrolactones

For dermatotoxicology laboratories conducting structure-allergenicity relationship studies, the (4R)-enantiomer is the essential procurement choice. Guinea pig sensitization studies have rigorously demonstrated that (+)-tulipalin B elicits allergic contact dermatitis in sensitized animals with zero cross-reactivity to the (−)-enantiomer [3]. This enantiospecificity makes the (4R)-compound an indispensable positive control for developing in vitro alternatives to animal testing for skin sensitization within the α-methylene lactone chemotype.

Natural Food Preservative Development Requiring Thermal Process Stability

Industrial formulation scientists developing natural antibacterial preservatives for thermally processed foods should evaluate S-(−)-tulipalin B over conventional heat-labile botanical extracts. Patent disclosures claim stable antibacterial activity across broad temperature and pH ranges, with demonstrated efficacy against E. coli at 0.02% concentration [4]. However, users must implement the modified minimal medium or appropriate formulation strategies to mitigate the compound's inherent chemical instability in standard aqueous matrices (t₁/₂ ~1 h in MH medium) [5].

Chiral Synthon for Asymmetric Synthesis of Bioactive α-Methylene Lactones

Synthetic chemistry groups requiring an enantiopure α-methylene-β-hydroxy-γ-butyrolactone building block should procure the (4R)-configured compound. Its defined (R)-stereochemistry at the C4 hydroxy position enables diastereoselective transformations for constructing more complex natural product analogs. The pronounced antibacterial activity of B-type (β-hydroxy-substituted) over A-type (unsubstituted) lactones [2] means that the β-hydroxy chiral center is not merely a structural feature but a critical pharmacophoric element that directly determines bioactivity, justifying enantiopure procurement for medicinal chemistry campaigns.

Application
Selection Property
Validation Focus
Gram-negative peptidoglycan biosynthesis studies
MurA enzyme inhibition profile
Response in MurA-overexpressing strains vs. fosfomycin context
Skin sensitization model research
Enantiomer-specific allergenicity profile
Cross-reactivity endpoint review between (+)- and (−)-enantiomers
Thermal processing preservative screening
Thermal/pH stability review
Stability endpoint validation under processing conditions
Asymmetric synthesis of α-methylene lactones
Enantiopure (4R) stereochemistry
Diastereoselective transformation and bioactivity retention
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